![molecular formula C11H11NO2 B3023492 2-(2-Oxopropyl)isoindolin-1-one CAS No. 1248216-94-5](/img/structure/B3023492.png)
2-(2-Oxopropyl)isoindolin-1-one
Overview
Description
Isoindolin-1-ones are referred to as phthalimidines or benzo-fused gamma-lactams of the corresponding gamma-amino carboxylic acids . They have been widely studied for several decades. The isoindolinone framework has been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases .
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis
Molecular docking studies revealed that the isoindolin-1-one substructure is fundamental for anti-TMV activity . The methyl-pyridin-2- (1 H )-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N -2 position may increase inhibitory activities .Chemical Reactions Analysis
The results of molecular docking studies were consistent with the in vitro anti-TMV experiment, suggesting that the isoindolin-1-one substructure is fundamental for anti-TMV activity, and the methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .Scientific Research Applications
Antimicrobial Activity
2-(2-Oxopropyl)isoindolin-1-one: derivatives have been synthesized using an efficient and green microwave method. These compounds exhibit significant antimicrobial activity against microorganisms such as Escherichia coli, Serratia, Staphylococcus aureus, Bacillus subtilis, Aspergillus niger, and Fusarium oxysporum . Their potential as antimicrobial agents warrants further investigation.
Anxiolytic and Hypnotic Properties
The isoindolinone skeleton is found in therapeutic agents like pagoclone and pazinaclone , which exhibit anxiolytic and hypnotic activities. These compounds are clinically utilized for their calming effects .
Sedative Effects
Zopiclone: , another isoindolinone derivative, is clinically useful in treating sedative effects . Its potential as a sedative agent merits exploration.
Aldose Reductase Inhibition
Compound D derived from isoindolinone has demonstrated inhibitory potency toward aldose reductase . This enzyme plays a role in diabetic complications, making this finding relevant for diabetes research.
Evaluation of ELOVL6 and ELOVL3 Inhibitors
Compound E appears promising for evaluating the potential therapeutic effects of ELOVL6 and ELOVL3 inhibitors . These enzymes are involved in fatty acid elongation and lipid metabolism.
Structural Scaffolds for Organic Synthesis
Isoindolin-1-ones, including 2-(2-Oxopropyl)isoindolin-1-one , serve as key structural scaffolds for organic synthesis. Researchers often use them as building blocks due to their versatile reactivity and common occurrence in natural products and pharmaceuticals .
Future Directions
The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . To study whether the isoindolin-1-ones have broader antiviral activities, compounds 1–4 were also tested for their anti-rotavirus activities . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 . This TI value is close to that of the positive control (20.2) . These findings suggest potential future directions for the study and application of “2-(2-Oxopropyl)isoindolin-1-one” and related compounds.
properties
IUPAC Name |
2-(2-oxopropyl)-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGQHWVHARAHPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopropyl)isoindolin-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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